molecular formula C19H20N2OS B4680150 3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

Cat. No.: B4680150
M. Wt: 324.4 g/mol
InChI Key: HFMDEGZRMJLTDF-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12(2)10-18(22)20-15-7-5-14(6-8-15)19-21-16-11-13(3)4-9-17(16)23-19/h4-9,11-12H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMDEGZRMJLTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide typically involves the condensation of 5-methyl-1,3-benzothiazol-2-amine with 4-bromo-3-methylbutanamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 2-mercaptobenzothiazole
  • 5-methyl-1,3-benzothiazol-2-ylamine

Uniqueness

3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 2
3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

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